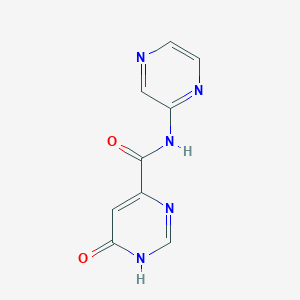

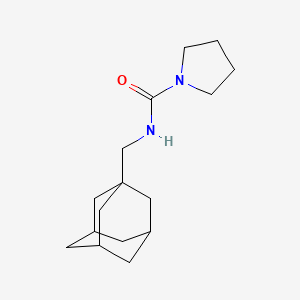

N-(1-adamantylmethyl)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-adamantylmethyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional (3D) structure due to the non-planarity of the ring . This phenomenon is known as “pseudorotation”. The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Chemical Reactions Analysis

The pyrrolidine ring in the molecule allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage .Aplicaciones Científicas De Investigación

Synthesis and Material Applications

Polymer Synthesis : Adamantane-containing polyamide-imides were synthesized using N-(1-adamantylmethyl)pyrrolidine-1-carboxamide derivatives. These polymers are noted for their high glass transition temperatures and stability, making them suitable for advanced material applications (Liaw & Liaw, 2001).

Electroactive Aromatic Polymers : The compound's derivatives are used in creating electroactive aromatic polyamides and polyimides, featuring good solubility, mechanical strength, and thermal stability. This suggests potential applications in electronic devices (Hsiao et al., 2009).

Medicinal Chemistry and Drug Development

Antiviral Agents : Derivatives of this compound exhibit activity against influenza A virus, offering potential for developing new antiviral drugs (Stamatiou et al., 2001).

Antibacterial Properties : Some derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria, and moderate antifungal activity, indicating potential for treating bacterial infections (Kadi et al., 2007).

Dipeptidyl Peptidase IV Inhibitors : Certain derivatives have been explored as dipeptidyl peptidase IV inhibitors with potential applications in treating type 2 diabetes (Villhauer et al., 2003).

Serotonin Receptor Activities : Adamantyl aryl- and heteroarylpiperazine derivatives of this compound have shown activities at serotonin receptors, suggesting potential for developing anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).

Mecanismo De Acción

Target of Action

N-(1-adamantyl)methylcarbamoylpyrrolidine is a synthetic cannabinoid . Synthetic cannabinoids are designed to mimic the effects of ∆9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. They primarily target the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body .

Mode of Action

The compound interacts with its targets, the CB1 and CB2 receptors, in a similar way to THC. This is due to their full agonist activity, compared to the partial agonist activity of THC .

Biochemical Pathways

The activation of CB1 receptors in the central nervous system by synthetic cannabinoids can affect various neurotransmitter systems. This can lead to alterations in mood, perception, and cognition . The activation of CB2 receptors can have effects on the immune system .

Pharmacokinetics

It is known that synthetic cannabinoids generally have a high lipid solubility, which can lead to a long duration of action and a potential for accumulation in the body .

Result of Action

The use of synthetic cannabinoids can lead to a range of effects, from the desired euphoria and relaxation to adverse effects such as tachycardia, vomiting, acute kidney injury, seizures, and psychosis . In some cases, use has been associated with serious cardiovascular events .

Action Environment

Environmental factors such as the presence of other substances, the user’s health status, and individual genetic factors can influence the action, efficacy, and stability of synthetic cannabinoids. For example, the presence of other substances can lead to dangerous interactions, while individual genetic factors can affect the metabolism and response to the drug .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1-adamantylmethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c19-15(18-3-1-2-4-18)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWIZNCKJRJVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NCC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-{1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl}prop-2-enenitrile](/img/structure/B2893965.png)

![6-(2-Methoxyphenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2893973.png)

![N-butyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2893974.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2893975.png)